N-(5-methyl-2-pyridinyl)butanamide
Description
N-(5-Methyl-2-pyridinyl)butanamide is a substituted pyridine derivative with a butanamide side chain attached to the 2-pyridinyl ring. This compound features a methyl group at the 5-position of the pyridine ring, which distinguishes it from other structurally related amides.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-4-10(13)12-9-6-5-8(2)7-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
OQBOGSXVPOOKKN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C=C1)C |
Canonical SMILES |
CCCC(=O)NC1=NC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(5-methyl-2-pyridinyl)butanamide, we analyze its structural and functional analogs from diverse sources:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects: The 5-methyl group in this compound reduces polarity compared to analogs like N-[5-(acetylamino)-2-pyridinyl]-butanamide, which has a polar acetyl group. This likely enhances lipophilicity (predicted logP ~1.8 vs. ~0.9 for the acetylated analog) .
Stereochemical Complexity :
- Compounds described in Pharmacopeial Forum (e.g., entries m, n, o) exhibit intricate stereochemistry and multi-ring systems, which correlate with higher molecular weights (>600 g/mol) and reduced bioavailability compared to simpler pyridinylbutanamides .
Biological Relevance: While this compound lacks direct pharmacological data, analogs like N-[5-(acetylamino)-2-pyridinyl]-butanamide are explored for enzyme inhibition (e.g., kinase targets) due to their planar aromatic cores and amide-mediated interactions .
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